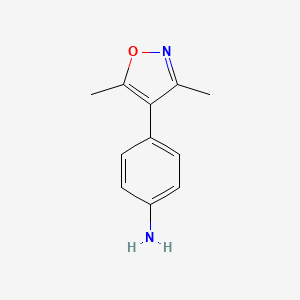

4-(3,5-Dimethyl-isoxazol-4-yl)-phenylamine

Descripción

4-(3,5-Dimethyl-isoxazol-4-yl)-phenylamine is a heterocyclic aromatic amine comprising a phenylamine group (aniline derivative) linked to the 4-position of a 3,5-dimethyl-substituted isoxazole ring. The isoxazole moiety confers electron-withdrawing properties and metabolic stability, while the phenylamine group enables participation in coupling reactions and hydrogen bonding. Its synthesis typically involves coupling reactions between substituted isoxazoles and aniline derivatives, as exemplified in patent literature .

Propiedades

IUPAC Name |

4-(3,5-dimethyl-1,2-oxazol-4-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-7-11(8(2)14-13-7)9-3-5-10(12)6-4-9/h3-6H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRNADIMAGNGXNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 4-(3,5-Dimethyl-isoxazol-4-yl)-phenylamine can be achieved through various synthetic routes. One common method involves the reaction of terminal alkynes with n-butyllithium (n-BuLi) and aldehydes, followed by treatment with molecular iodine and hydroxylamine . This method is highly regioselective and provides excellent yields of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and high purity of the final product.

Análisis De Reacciones Químicas

4-(3,5-Dimethyl-isoxazol-4-yl)-phenylamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Substitution reactions often involve nucleophiles such as amines or halides. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield corresponding oxides, while reduction may produce amines or alcohols .

Aplicaciones Científicas De Investigación

4-(3,5-Dimethyl-isoxazol-4-yl)-phenylamine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, the compound exhibits various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties . It is also used in the development of new drugs and therapeutic agents. In the industrial sector, 4-(3,5-Dimethyl-isoxazol-4-yl)-phenylamine is utilized in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 4-(3,5-Dimethyl-isoxazol-4-yl)-phenylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparación Con Compuestos Similares

Table 1: Key Structural Differences and Similarities

Key Observations:

- Electron-Withdrawing Effects: The 3,5-dimethyl-isoxazole group in the target compound enhances electron withdrawal compared to thiazole or simple phenylamine derivatives, influencing reactivity in electrophilic substitutions .

- Bioactivity: Unlike MDMA, which targets serotonin receptors , the dimethyl-isoxazole-phenylamine structure lacks psychoactivity but shows promise in nonenzymatic reactions for generating bioactive angucyclinones (e.g., Nrf2 activators with dimethyl substitution) .

- Synthetic Utility: The amino group in 4-(3,5-Dimethyl-isoxazol-4-yl)-phenylamine facilitates condensation reactions, similar to 4-arylazo-3,5-diaminoisoxazole derivatives, which form isoxazolo-pyrimidines .

Physicochemical and Spectral Properties

Table 2: Spectral and Thermal Data

Key Observations:

- IR Spectroscopy: The absence of a carbonyl group in 4-(3,5-Dimethyl-isoxazol-4-yl)-phenylamine distinguishes it from 4-arylazo-3,5-diaminoisoxazole derivatives, which exhibit strong C=O absorption .

- Thermal Stability: The dimethyl-isoxazole-phenylamine structure likely exhibits moderate thermal stability (~200°C), lower than triphenylamine azomethines (~300°C) due to fewer conjugated aromatic systems .

Actividad Biológica

4-(3,5-Dimethyl-isoxazol-4-yl)-phenylamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships, and various studies that highlight its potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of 4-(3,5-dimethyl-isoxazol-4-yl)-phenylamine often involves the reaction of isoxazole derivatives with various amines. Notably, the compound can be derived from 3,5-dimethylisoxazole, which is known for its diverse biological properties. The structural characteristics of this compound can be analyzed using techniques such as NMR spectroscopy and X-ray crystallography, which confirm the spatial arrangement of atoms within the molecule .

Anticancer Activity

Research indicates that derivatives of isoxazole, including 4-(3,5-dimethyl-isoxazol-4-yl)-phenylamine, exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain isoxazole derivatives induce apoptosis in human promyelocytic leukemia cells by modulating the expression of apoptotic genes such as Bcl-2 and Bax. Specifically, one derivative demonstrated a decrease in Bcl-2 expression while increasing p21^WAF-1 levels, suggesting a dual mechanism involving both apoptosis promotion and cell cycle arrest .

Hemorheological Properties

The compound has been evaluated for its hemorheological activity, showing comparable effects to established angioprotective agents like pentoxifylline. This suggests potential applications in treating vascular disorders by improving blood flow properties and reducing viscosity .

Inhibition of Bromodomains

Recent studies have highlighted the ability of isoxazole derivatives to inhibit bromodomains, which are critical for chromatin modification. The inhibition of these domains can lead to significant therapeutic implications in cancer treatment and other diseases associated with chromatin dysregulation .

Case Studies

- Cytotoxicity in Cancer Cells : A study assessed the cytotoxic effects of various isoxazole derivatives on the HL-60 leukemia cell line. The results indicated that compounds with specific substitutions on the isoxazole ring exhibited enhanced anticancer activity, with IC50 values ranging from 86 to 755 μM depending on the structural modifications .

- Bromodomain Inhibition : Another investigation focused on the interaction between isoxazole derivatives and bromodomains associated with chromatin remodeling. The study found that certain derivatives could completely inhibit pre-mRNA splicing in vitro at concentrations as low as 100 μM, indicating their potential as therapeutic agents targeting epigenetic regulators .

Data Summary

Q & A

What are the common synthetic routes for 4-(3,5-Dimethyl-isoxazol-4-yl)-phenylamine, and how are the products characterized?

Level : Basic

Answer :

The synthesis typically involves coupling arylhydrazonomesoxalonitrile derivatives with hydroxylamine hydrochloride under refluxing ethanol, yielding intermediates like 4-arylazo-3,5-diaminoisoxazole. For example, α,β-unsaturated nitriles react with hydroxylamine in the presence of sodium carbonate to form aminoisoxazole derivatives . Post-synthesis, characterization relies on spectral

- IR spectroscopy identifies functional groups (e.g., CO absorption at ~1710 cm⁻¹ for isoxazole rings).

- ¹H NMR resolves amino groups (δ ~6.1 ppm) and aromatic protons (δ 7.2–7.8 ppm) .

- Acetylation (e.g., with acetic anhydride) confirms reactive amino groups via derivatization .

How can researchers resolve contradictions in spectral data when determining the structure of isoxazole derivatives?

Level : Advanced

Answer :

Contradictions in spectral interpretations (e.g., distinguishing isomers like 4a/5a vs. 4b/5b in ) require multi-technique validation:

- Comparative IR analysis : Differences in CO stretch frequencies (e.g., 1710 cm⁻¹ vs. expected 1660 cm⁻¹ for alternative isomers) help rule out structures .

- High-resolution mass spectrometry (HRMS) validates molecular formulas.

- Computational modeling (DFT calculations) predicts spectral profiles to match experimental data.

- X-ray crystallography provides definitive structural confirmation if crystals are obtainable .

What methodological strategies optimize the synthesis yield of 4-(3,5-Dimethyl-isoxazol-4-yl)-phenylamine derivatives?

Level : Advanced

Answer :

Yield optimization involves systematic parameter variation:

- Solvent selection : Polar aprotic solvents (e.g., 1,4-dioxane or THF) enhance reactivity .

- Catalyst screening : Bases like pyridine or triethylamine improve nucleophilic substitution efficiency .

- Temperature control : Reflux (e.g., 90°C) accelerates reaction kinetics without side-product formation .

- Factorial design : Multi-variable experiments (e.g., varying solvent, catalyst, and temperature) identify optimal conditions .

How can researchers design experiments to evaluate the biological activity of 4-(3,5-Dimethyl-isoxazol-4-yl)-phenylamine derivatives?

Level : Advanced

Answer :

A tiered approach ensures robust biological assessment:

In silico screening : Molecular docking predicts target binding (e.g., enzyme active sites).

In vitro assays : Dose-response studies (IC₅₀/EC₅₀) in cell lines or purified proteins validate activity .

Control experiments : Include positive/negative controls (e.g., known inhibitors) and assess cytotoxicity.

Structure-activity relationship (SAR) : Modify substituents (e.g., methyl groups on isoxazole) to correlate structure with activity .

What analytical techniques are critical for confirming the purity of 4-(3,5-Dimethyl-isoxazol-4-yl)-phenylamine?

Level : Basic

Answer :

- HPLC/GC-MS : Quantifies purity and detects trace impurities .

- Melting point analysis : Sharp melting ranges indicate high crystallinity and purity.

- Elemental analysis : Matches experimental C/H/N ratios to theoretical values .

- Thin-layer chromatography (TLC) : Monitors reaction progress and purity during synthesis .

How should researchers address discrepancies between theoretical and experimental yields in isoxazole synthesis?

Level : Advanced

Answer :

Discrepancies arise from side reactions or incomplete conversions. Mitigation strategies include:

- Kinetic studies : Identify rate-limiting steps using time-course experiments.

- Byproduct analysis : LC-MS or NMR detects undesired products (e.g., dimerization).

- Reagent stoichiometry : Optimize molar ratios (e.g., hydroxylamine excess for full conversion) .

- Post-reaction workup : Improve isolation techniques (e.g., column chromatography) to recover pure product .

What are the best practices for scaling up the synthesis of 4-(3,5-Dimethyl-isoxazol-4-yl)-phenylamine?

Level : Advanced

Answer :

Scale-up requires addressing heat transfer, mixing efficiency, and safety:

- Batch vs. flow chemistry : Flow systems enhance control for exothermic reactions .

- Solvent recovery : Implement distillation to reduce waste.

- Process analytical technology (PAT) : In-line monitoring (e.g., FTIR) ensures consistency .

- Safety protocols : Test thermal stability (DSC) and mitigate hazards (e.g., explosive byproducts) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.